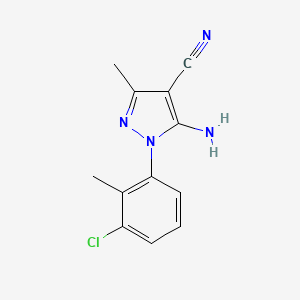

5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4/c1-7-10(13)4-3-5-11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFMFTSTPDECME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with the molecular formula and a molecular weight of 246.69 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the aminopyrazole class, which has been studied for various therapeutic applications, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring substituted with an amino group, a chloro group, and a methyl group. The presence of these substituents is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClN₄ |

| Molecular Weight | 246.69 g/mol |

| CAS Number | 2197063-28-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors, modulating their activity through binding interactions. For instance, studies indicate that aminopyrazoles can act as inhibitors of tubulin polymerization, which is essential for cell division and growth in cancer cells .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

In vitro studies have demonstrated that compounds within the aminopyrazole class exhibit significant anticancer properties. For example:

- IC50 Values : The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

- Mechanism : It was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

Additionally, this compound has been explored for its anti-inflammatory potential:

- Cytokine Inhibition : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-induced models .

- Neuroprotection : Some derivatives have shown promise in reducing oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Anticancer Properties : A derivative of aminopyrazole was tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing significant inhibition without affecting normal fibroblast cells .

- Inflammation Models : Research demonstrated that certain aminopyrazoles could reduce microglial activation and astrocyte proliferation in animal models of inflammation .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has shown potential as a pharmacological agent in various studies:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

- Anti-inflammatory Properties : Pyrazole compounds have been investigated for their anti-inflammatory effects. A case study demonstrated that certain pyrazole derivatives could reduce pro-inflammatory cytokine levels in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Agrochemical Applications

The compound is also being explored for its utility in agriculture:

- Herbicidal Activity : Research has shown that compounds similar to this compound can act as effective herbicides. A study reported that specific pyrazole derivatives inhibited the growth of target weed species while exhibiting low toxicity to crops, making them suitable candidates for developing selective herbicides .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. This research supports the potential development of new anticancer therapies based on pyrazole structures.

Case Study 2: Herbicidal Efficacy

In another study focusing on agricultural applications, researchers evaluated the herbicidal efficacy of several pyrazole derivatives against common weeds. The results indicated that certain compounds significantly reduced weed biomass while maintaining crop viability. This finding suggests that this compound could be developed into a selective herbicide.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among pyrazole derivatives lie in the substituents on the phenyl ring at position 1 and the functional groups at positions 3 and 3. Key analogs include:

| Compound Name | Substituent at Position 1 | Substituents at Positions 3/4 | Molecular Formula | Molecular Weight | CAS Number | Reference Evidence |

|---|---|---|---|---|---|---|

| 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 3-Chlorophenyl | 3-Methyl, 4-Cyano | C₁₁H₉ClN₄ | 232.67 | 107842-57-9 | 14, 17 |

| 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 4-Chlorophenyl | 3-Methyl, 4-Cyano | C₁₁H₉ClN₄ | 233.66 | 58791-82-5 | 21 |

| 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 2,4-Difluorophenyl | 3-Methyl, 4-Cyano | C₁₁H₈F₂N₄ | 234.20 | 1020057-92-4 | 22 |

| 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 4-Fluorophenyl | 3-Methyl, 4-Cyano | C₁₁H₉FN₄ | 216.21 | - | 5, 19 |

| 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 2-Fluorophenyl | 3-Methyl, 4-Cyano | C₁₁H₉FN₄ | 216.21 | 1300718-65-3 | 10, 20 |

Key Observations :

- Substituent Position : The position of halogen atoms (Cl, F) on the phenyl ring influences electronic and steric properties. For example, 3-chlorophenyl derivatives () exhibit different reactivity compared to 4-chlorophenyl analogs () due to ortho/para directing effects.

- Halogen Type : Fluorine substituents (e.g., 2,4-difluorophenyl in ) enhance lipophilicity and metabolic stability compared to chlorine, which may improve bioavailability in drug design.

- Molecular Weight: Difluoro-substituted derivatives (e.g., 234.20 g/mol in ) have slightly higher molecular weights than mono-chloro variants (232.67 g/mol in ).

Key Observations :

Spectral and Physical Properties

Spectral data (NMR, IR) and physical properties highlight substituent-driven differences:

| Compound | Melting Point (°C) | ¹H NMR Key Signals (δ, ppm) | IR Key Absorptions (cm⁻¹) | Reference Evidence |

|---|---|---|---|---|

| 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | - | δ 7.54–7.90 (m, Ar), 8.16 (s, NH₂) | - | 14, 17 |

| 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | - | δ 2.18 (s, CH₃), 5.47 (q, CHCH₃), 8.06 (NH₂) | 3392–3215 (NH₂) | 6, 21 |

| 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 177.8 (dec) | δ 2.19 (s, CH₃), 8.01 (s, NH₂) | - | 22 |

| 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | - | δ 7.47 (s, NH₂), 8.26 (s, C6-H pyrimidine) | Disappearance of C≡N at ~2200 | 5 |

Key Observations :

- NMR Shifts : Aromatic protons in 3-chlorophenyl derivatives (δ 7.54–7.90) are deshielded compared to fluorinated analogs (δ 8.01–8.26) due to electron-withdrawing effects of halogens .

- IR Absorptions : NH₂ stretches (~3392–3215 cm⁻¹) are consistent across derivatives, while C≡N groups (~2200 cm⁻¹) disappear in compounds undergoing further condensation ().

Preparation Methods

Reaction Mechanism Overview

- Step 1: Nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

- Step 2: Intramolecular cyclization by the attack of the other nitrogen of hydrazine on the nitrile carbon.

- Step 3: Formation of the 5-aminopyrazole ring system.

This method is adaptable to various substituted hydrazines and β-ketonitriles, enabling the synthesis of diverse 5-aminopyrazole derivatives with different aryl or heteroaryl substituents at the 1-position and methyl or other groups at the 3-position.

Specific Preparation of this compound

Starting Materials

- β-Ketonitrile precursor: Typically an α-cyanoacetophenone derivative, where the phenyl ring is substituted with a 3-chloro-2-methyl group.

- Hydrazine derivative: Hydrazine hydrate or substituted hydrazines corresponding to the 1-(3-chloro-2-methylphenyl) moiety.

Synthetic Route

Synthesis of β-Ketonitrile: The β-ketonitrile intermediate is prepared by introducing a cyano group adjacent to a ketone on the aromatic ring bearing the 3-chloro-2-methyl substituent.

Condensation with Hydrazine: The β-ketonitrile is reacted with hydrazine hydrate under controlled conditions (often in ethanol or another suitable solvent) to form the hydrazone intermediate.

Cyclization to 5-Aminopyrazole: The hydrazone undergoes intramolecular cyclization to yield the 5-amino-3-methyl-1H-pyrazole core with the 1-position substituted by the 3-chloro-2-methylphenyl group.

Purification: The product is typically purified by recrystallization or chromatographic methods to obtain the target compound in high purity.

Reaction Conditions and Yields

- Typical reaction temperatures range from room temperature to reflux conditions depending on solvent and reactants.

- Reaction times vary from several hours to overnight.

- Yields for similar 5-aminopyrazole syntheses commonly range from 60% to over 80% depending on the substrate and reaction optimization.

Alternative Synthetic Approaches

Solid-Phase Synthesis

A solid-phase "catch and release" method has been developed for 5-aminopyrazoles, involving resin-bound intermediates that facilitate purification and combinatorial synthesis. This method avoids the direct handling of β-ketonitrile intermediates and is suitable for library synthesis in drug discovery.

Functional Group Transformations

- Some routes involve the initial formation of pyrazole-4-carbaldehydes or carboxylates, followed by substitution or coupling reactions to install the 3-chloro-2-methylphenyl substituent at the 1-position.

- Vilsmeier-Haack reactions have been employed to introduce aldehyde groups at the 4-position of pyrazoles, which can be further transformed into nitrile groups through dehydration or substitution reactions.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of β-ketonitrile with hydrazine | β-Ketonitrile (α-cyanoacetophenone derivative), hydrazine hydrate | Ethanol or suitable solvent, reflux or room temperature, several hours | High versatility, moderate to high yields, straightforward | Requires preparation of β-ketonitrile precursor |

| Solid-phase synthesis | Resin-bound intermediates, hydrazine hydrate | Room temperature, multiple steps | Facilitates purification, suitable for combinatorial libraries | More complex setup, resin cost |

| Vilsmeier-Haack formylation + transformation | Pyrazole derivatives, POCl3/DMF, subsequent dehydration | Controlled temperature, multiple steps | Allows functional group manipulation | Multi-step, moderate yields |

Q & A

Basic: What spectroscopic techniques are recommended for confirming the molecular structure of 5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile?

To confirm the structure and purity of the compound, researchers should employ a combination of analytical methods:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton and carbon environments, with characteristic signals for the cyano group (~110-120 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.5 ppm in ¹H NMR) .

- LCMS : To verify molecular weight (e.g., [M-H]⁻ peak at m/z 231.07 for the parent compound) and detect impurities .

- Elemental Analysis : Confirm empirical formula (e.g., C₁₁H₉ClN₄) with ≤0.4% deviation .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated for related pyrazole-carbonitrile derivatives using SHELX refinement .

Basic: What synthetic routes are reported for preparing this compound?

The compound is typically synthesized via cyclocondensation reactions. Key steps include:

- Cyclization : Reacting β-ketonitriles with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) to form the pyrazole core .

- Substituent Control : The 3-chloro-2-methylphenyl group is introduced via nucleophilic substitution or coupling reactions. For example, using 3-chloro-2-methylphenylboronic acid in Suzuki-Miyaura cross-couplings .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to enhance yield (reported up to 82% for analogous compounds) .

Basic: What purification methods are effective for isolating high-purity samples?

- Flash Chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–25%) to separate isomers or byproducts .

- Recrystallization : Ethanol or methanol as solvents to obtain crystals suitable for X-ray analysis .

- Dry Loading : Celite-assisted evaporation to minimize sample loss during chromatography .

Advanced: How do substituents at the pyrazole ring’s 4-position influence isomer ratios, and how can this be controlled?

The ratio of isomers (e.g., regioisomers or tautomers) during synthesis is highly substituent-dependent:

- Electron-Withdrawing Groups (EWGs) : Cyano or carbonyl groups at the 4-position favor one isomer due to electronic stabilization of intermediates .

- Steric Effects : Bulky substituents (e.g., 3-chloro-2-methylphenyl) may hinder rotation, leading to preferential formation of a single isomer .

Control Strategies :- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Optimize reaction temperature (e.g., 50–80°C) to minimize kinetic byproducts .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Contradictions in NMR or LCMS data often arise from tautomerism or solvent effects :

- Tautomer Identification : Compare experimental ¹H NMR with DFT-calculated chemical shifts for possible tautomers .

- Multi-Technique Validation : Cross-check LCMS (m/z accuracy ≤5 ppm) with elemental analysis to confirm molecular formula .

- Crystallographic Validation : Resolve ambiguities using single-crystal X-ray data, which provides definitive bond lengths and angles .

Advanced: How can X-ray crystallography data inform intermolecular interactions in the solid state?

Crystallographic studies (e.g., using SHELXL ) reveal:

- Hydrogen Bonding : N–H···N interactions between amino and cyano groups (distance ~2.8–3.0 Å) stabilize the crystal lattice .

- π-π Stacking : Aromatic rings (e.g., 3-chloro-2-methylphenyl) align face-to-face with distances of 3.5–4.0 Å, influencing solubility and melting points .

- Halogen Interactions : Chlorine atoms participate in C–Cl···π contacts, affecting packing efficiency .

Advanced: How does the substitution pattern on the phenyl ring affect bioactivity in SAR studies?

- Electron-Deficient Substituents : Chloro and methyl groups at the 3- and 2-positions enhance electron-withdrawing effects, potentially increasing binding affinity to target enzymes .

- Comparative Studies : Analogues with 2,6-dichloro-4-(trifluoromethyl)phenyl groups show enhanced activity in pesticidal assays, suggesting halogenation improves membrane permeability .

- Bioisosteric Replacement : Replacing chlorine with fluorine (e.g., 4-fluorophenyl derivatives) reduces toxicity while maintaining activity, as seen in related agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.